[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
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Overview
Description
“[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” is a chemical compound that has shown potential as a pharmacologically active agent. It is an analog of the psychoactive substance pyrrolidine, which is a common feature of recreational drugs such as nicotine and ecstasy. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Biocatalysis and Organic Synthesis
- Whole-Cell Biocatalysis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system, demonstrating high efficiency and enantioselectivity (Chen et al., 2021).
- Chiral Intermediate Production : A Kluyveromyces sp. strain was used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to produce an important chiral intermediate of the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).
Organocatalysis
- Michael Addition of Malonate Esters : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was identified as an effective bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Pharmaceutical Intermediate Synthesis
- Synthesis of NK1-II Inhibitor Intermediate : Routes to (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, were developed, highlighting efficient synthesis techniques (Kopach et al., 2010).
Materials Chemistry
- Electro-Optic Materials : Heterocycle-based diethanolaminomethyl-functionalized derivatives, such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, were synthesized and used in nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Chemical Synthesis and Analysis
- Novel Heterocyclic Compounds Synthesis : New heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, were synthesized and evaluated for their anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Catalysis and Ligand Design
- Pincer Palladium(II) and Nickel(II) Complexes : Diphenylprolinol-derived chiral pincer complexes with Palladium(II) and Nickel(II) were synthesized, highlighting potential applications in asymmetric synthesis (Niu et al., 2010).
Computational and Structural Chemistry
- Molecular Docking and Antimicrobial Activity : Molecular structure, spectroscopic analysis, and computational studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone were conducted, assessing its potential in antimicrobial activity (Sivakumar et al., 2021).
Future Directions
The future directions for “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” and similar compounds could involve further exploration of their pharmacological potential. This could include investigating their activity against various diseases, optimizing their properties for better efficacy and safety, and exploring their mechanism of action .
properties
IUPAC Name |
[1-(3-chlorophenyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFIGCLPJFPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol |
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